- Process for production of β-amino-α-hydroxyalkanoic acid amide derivatives, World Intellectual Property Organization, , ,

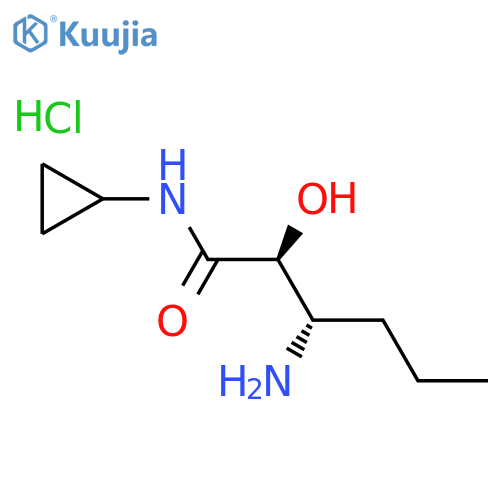

Cas no 944716-73-8 ((2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride)

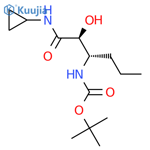

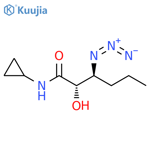

944716-73-8 structure

商品名:(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

CAS番号:944716-73-8

MF:C9H19ClN2O2

メガワット:222.712361574173

MDL:MFCD17169902

CID:823007

PubChem ID:25067786

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

- 4-(Isopropylamino)butanol

- (2S,3S)-3-AMino-N-cyclopropyl-2-hydroxyhexanaMide (Hydrochloride)

- LMSDLVWKLIICSU-WSZWBAFRSA-N

- AX8237409

- ST24034126

- Z6105

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide(Hydrochloride)

- (2s,3s)-n-cyclopropyl-3-amino-2-hydroxyhexanamide hydrochloride

- (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide,hydroc

- DTXSID50648658

- 1012317-80-4

- (2S,3S)-3-amino-2-hydroxy-hexanoic cyclopropylamide hydrochloride

- J-501032

- rel-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

- rel-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamidehydrochloride

- (2S,3S)-N-cyclopropyl-3-amino-2-hydroxyhexanoic acid amide hydrochloride

- CS-M1842

- AKOS016006486

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1)

- 944716-73-8

- SCHEMBL329085

- (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride

- CS-14085

-

- MDL: MFCD17169902

- インチ: 1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8-;/m0./s1

- InChIKey: LMSDLVWKLIICSU-WSZWBAFRSA-N

- ほほえんだ: N(C1CC1)C(=O)[C@@H](O)[C@@H](N)CCC.Cl

計算された属性

- せいみつぶんしりょう: 222.11400

- どういたいしつりょう: 222.1135055g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 181

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.4

じっけんとくせい

- PSA: 78.84000

- LogP: 2.09590

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,Room Temperature

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR006B0S-100mg |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 98% | 100mg |

$798.00 | 2025-02-10 | |

| A2B Chem LLC | AC93120-100mg |

(2S,3S)-3-Amino-n-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 95+% | 100mg |

$785.00 | 2024-07-18 | |

| Key Organics Ltd | CS-14085-5g |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | >97% | 5g |

£8617.00 | 2025-02-09 | |

| Key Organics Ltd | CS-14085-0.25g |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | >97% | 0.25g |

£1435.00 | 2025-02-09 | |

| Key Organics Ltd | CS-14085-1g |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | >97% | 1g |

£2870.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D767435-100mg |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 98% | 100mg |

$895 | 2025-03-03 | |

| Chemenu | CM202528-1g |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 95% | 1g |

$1678 | 2022-08-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S83530-100mg |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 100mg |

¥2512.0 | 2021-09-07 | ||

| Chemenu | CM202528-1g |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 95% | 1g |

$1678 | 2021-08-04 | |

| ChemScence | CS-M1842-250mg |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride |

944716-73-8 | 250mg |

$770.0 | 2022-04-26 |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Diisopropyl ether ; rt → 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 60 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water

リファレンス

- Inhibitors of hepatitis C virus NS3/4A: α-Ketoamide based macrocyclic inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2295-2298

合成方法 3

はんのうじょうけん

1.1 Reagents: BOC-L-Phenylalanine Solvents: Ethanol , Water ; rt → reflux; 0.5 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; reflux; 1 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; reflux; 1 h, reflux; reflux → rt

リファレンス

- Process for preparation of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride and intermediates thereof, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: 2-Propanol, samarium(3+) salt Catalysts: (6R,12aS)-6,7-Dihydro-6-methyldibenzo[e,g][1,4]dioxocin-1,12-diol Solvents: Tetrahydrofuran ; rt

1.2 Reagents: tert-Butyl hydroperoxide , Triphenylphosphine oxide Solvents: Toluene ; 35 °C

1.3 Solvents: Ethanol ; rt → 40 °C; 40 °C

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 10 atm, 50 ± 5 °C

1.2 Reagents: tert-Butyl hydroperoxide , Triphenylphosphine oxide Solvents: Toluene ; 35 °C

1.3 Solvents: Ethanol ; rt → 40 °C; 40 °C

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 10 atm, 50 ± 5 °C

リファレンス

- Process for preparation of chiral epoxides as intermediates for synthesizing β-amino acid derivatives, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 4 h, 1 bar, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Ethyl acetate ; 40 °C; 40 °C → 20 °C; 1 h, 20 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Ethyl acetate ; 40 °C; 40 °C → 20 °C; 1 h, 20 °C

リファレンス

- Preparation of 3-amino-2-hydroxycarboxamides, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 16 h, rt; rt → 40 °C; 40 °C → 0 °C; 1 h, 0 °C

リファレンス

- Synthesis of a cyclopropylamide intermediate of an antiviral compound, United States, , ,

合成方法 7

はんのうじょうけん

1.1 Solvents: Isopropanol ; 0.5 h, 15 °C; overnight, rt

リファレンス

- Process for preparation of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 1 - 2 h, 60 - 70 °C

リファレンス

- Process for preparation of N-cyclopropyl (2S,3S)-3-amino-2-hydroxyhexanamide hydrochloride, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 39 h, 50 °C

1.2 Solvents: Methanol ; 1 h, 60 °C

1.2 Solvents: Methanol ; 1 h, 60 °C

リファレンス

- Process for the preparation of optically active 3-amino-2-hydroxypropionic cyclopropylamide derivatives and salts thereof, World Intellectual Property Organization, , ,

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Raw materials

- Z-D-Phg-OH

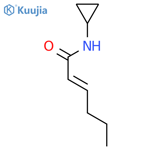

- (E)-N-Cyclopropylhex-2-enamide

- N-[(1s)-1-[(1s)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamic acid tert-butyl ester

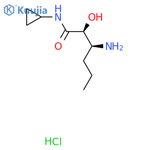

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

- (2S,3S)-3-Azido-N-cyclopropyl-2-hydroxyhexanamide

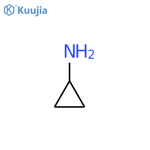

- cyclopropanamine

- (4S,5S)-N-cyclopropyl-2-isopropyl-4-propyl-4,5-dihydro-1,3-oxazole-5-carboxamide

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Preparation Products

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

944716-73-8 ((2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 81216-14-0(7-bromohept-1-yne)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944716-73-8)(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):730.0/877.0